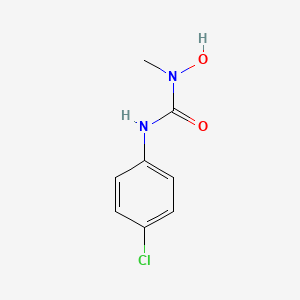

1-(4-chlorophenyl)-3-hydroxy-3-methylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

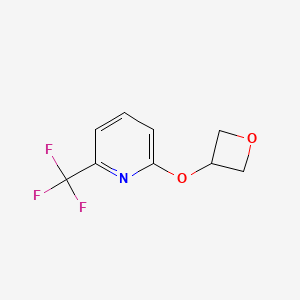

Description

1-(4-chlorophenyl)-3-hydroxy-3-methylurea is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a methylurea moiety

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence various biochemical pathways, including those involved in inflammation and allergic responses .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Related compounds have shown significant effects on both allergic asthma and allergic itching .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea. For instance, the persistence of similar compounds in the environment, along with their tendency to accumulate in fatty tissues, has been noted .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-hydroxy-3-methylurea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable hydroxyl-containing compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-hydroxy-1-methylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-11(13)8(12)10-7-4-2-6(9)3-5-7/h2-5,13H,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLZQHLJPGGYDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=C(C=C1)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/new.no-structure.jpg)

![4'-methoxy-N-[(oxolan-2-yl)methyl]-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2565694.png)